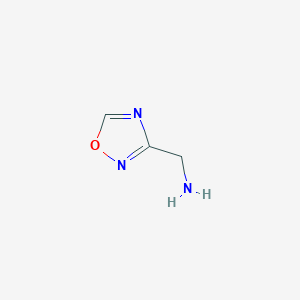

(1,2,4-Oxadiazol-3-yl)methanamine

Descripción

Significance of Nitrogen and Oxygen Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, form the bedrock of a vast array of functional molecules. sigmaaldrich.com Those incorporating nitrogen and oxygen are particularly prominent, with their unique physicochemical properties making them indispensable in both medicinal chemistry and materials science. mdpi.comnih.gov In the realm of drug discovery, it is estimated that a significant majority of all biologically active chemical entities contain a heterocyclic fragment. mdpi.com This prevalence is due to the ability of heteroatoms to modulate properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. mdpi.comnih.gov

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals. nih.govresearchgate.net They are integral to a wide range of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The versatility of nitrogen heterocycles allows them to act as bioisosteres, mimicking the structure of other functional groups to enhance biological activity or improve metabolic stability. nih.gov In materials science, nitrogen heterocycles serve as fundamental building blocks for a variety of functional materials, such as conductive polymers and dyes. nih.gov

Overview of the 1,2,4-Oxadiazole (B8745197) Core as a Privileged Moiety in Scientific Inquiry

Within the vast family of heterocyclic compounds, the 1,2,4-oxadiazole ring has garnered considerable attention as a "privileged" scaffold. nih.govnih.gov This five-membered ring, containing one oxygen and two nitrogen atoms, offers a unique combination of stability and tunable physicochemical properties, making it an attractive framework for the development of novel therapeutic agents. nih.gov The 1,2,4-oxadiazole core is a bioisosteric equivalent for ester and amide moieties, a feature that is particularly valuable in medicinal chemistry for overcoming issues of hydrolytic instability. scielo.br

The versatility of the 1,2,4-oxadiazole ring is reflected in the broad spectrum of biological activities exhibited by its derivatives. nih.gov These include antimicrobial, anti-inflammatory, anticancer, antiviral, and various central nervous system activities. nih.gov The ability to readily modify the substituents at different positions on the oxadiazole ring allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates. nih.gov The growing interest in this scaffold is also fueled by recent advancements in synthetic methodologies, such as microwave-assisted synthesis and transition-metal catalysis, which have made the construction of diverse 1,2,4-oxadiazole libraries more efficient and scalable. nih.gov

Research Context and Emerging Importance of (1,2,4-Oxadiazol-3-yl)methanamine and its Structural Analogs

The compound this compound and its structural analogs represent a burgeoning area of research within the broader field of 1,2,4-oxadiazole chemistry. The introduction of a methanamine group at the 3-position of the 1,2,4-oxadiazole ring provides a key functional handle for further chemical modifications, allowing for the exploration of a wider chemical space and the development of novel compounds with tailored biological activities.

Recent research has highlighted the potential of 3,5-disubstituted 1,2,4-oxadiazoles as a new class of apoptosis inducers, underscoring the therapeutic promise of this scaffold. nih.gov While specific research on this compound itself is still emerging, studies on its structural analogs provide valuable insights into its potential applications. For instance, derivatives of 1,2,4-oxadiazole have been investigated for their activity as inhibitors of various enzymes, demonstrating the potential for this class of compounds to modulate specific biological pathways. nih.gov The synthesis of 1,2,4-oxadiazole-linked dipeptide mimetics further illustrates the utility of this scaffold in constructing complex molecules with potential therapeutic applications. nih.gov

The exploration of structural analogs, such as 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, indicates an active interest in the chemical space around the this compound core. sigmaaldrich.com The development of novel synthetic routes and the evaluation of the biological activities of these analogs are critical steps in unlocking the full potential of this promising class of compounds. The research in this area is driven by the continuous need for new therapeutic agents with improved efficacy and safety profiles, and the unique structural features of this compound and its analogs make them attractive candidates for further investigation.

Table of Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | nih.gov |

| Anti-inflammatory | nih.gov |

| Anticancer | nih.gov |

| Antiviral | nih.gov |

| Central Nervous System Related Activities | nih.gov |

| Nematicidal | researchgate.net |

| Anti-fungal | researchgate.net |

| Antibacterial | researchgate.net |

| Insecticidal | researchgate.net |

| Herbicidal | researchgate.net |

Table of Investigated 1,2,4-Oxadiazole Derivatives

| Derivative Type | Research Focus | Reference |

|---|---|---|

| 3,5-diaryl substituted 1,2,4-oxadiazoles | Apoptosis inducers | nih.gov |

| 1,2,4-oxadiazole hydroxamate-based derivatives | HDAC inhibitors | nih.gov |

| 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives | Antimicrobial agents | nih.gov |

| 3',4'-diaryl-4'H-spiro[indoline-3,5'-[1',2',4']-oxadiazol]-2-one derivatives | Antibacterial agents | nih.gov |

| 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine (B92270) moiety | Antibacterial agents | researchgate.net |

| Diamide compounds containing 1,2,4-oxadiazole group | Insecticidal and fungicidal activities | scielo.br |

| 1,2,4-Oxadiazole derivatives for colon-targeted antimicrobial agents | Treatment of enteric pathogens | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYVSDKZZNSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2,4 Oxadiazol 3 Yl Methanamine and Its Derivatives

Classical and Contemporary Approaches to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole heterocycle can be achieved through several established and modern synthetic strategies. These methods primarily involve the formation of key N-O and C-N bonds, often through cyclization or cycloaddition reactions.

Cyclization Reactions of Amidoximes and Carboxylic Acid Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivatives. chim.it This approach, often referred to as a [4+1] cycloaddition, involves the four atoms of the amidoxime and one carbon atom from the carboxylic acid derivative. chim.it The reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.gov

A variety of activating agents and conditions have been developed to facilitate this transformation. For instance, carbonyldiimidazole (CDI) has been effectively used to activate carboxylic acids for reaction with amidoximes in a NaOH/DMSO medium. mdpi.com Other activating agents include ethyl and isobutyl chloroformates in the presence of organic bases like triethylamine (B128534) or pyridine (B92270). mdpi.com The use of the Vilsmeier reagent has also been reported to promote the in-situ formation of the O-acylamidoxime and its subsequent intramolecular cyclization, offering good to excellent yields under mild conditions. researchgate.net

A typical route to a 3,5-disubstituted 1,2,4-oxadiazole involves a three-step process:

Conversion of a nitrile to the corresponding amidoxime using hydroxylamine (B1172632). nih.gov

Coupling of the amidoxime with a carboxylic acid to form an O-acylamidoxime. nih.gov

Cyclodehydration of the O-acylamidoxime to furnish the 1,2,4-oxadiazole. nih.gov

This multistep protocol has been successfully applied to the synthesis of diverse 1,2,4-oxadiazoles, including those on DNA-chemical conjugates. nih.gov

Interactive Table: Reagents for Amidoxime-Based 1,2,4-Oxadiazole Synthesis

| Starting Material 1 | Starting Material 2 | Activating/Coupling Agent | Base | Solvent | Key Feature |

| Amidoxime | Carboxylic Acid | Carbonyldiimidazole (CDI) | NaOH | DMSO | Effective for a range of substrates |

| Amidoxime | Carboxylic Acid | Ethyl Chloroformate | Triethylamine | - | Alternative to CDI |

| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | - | - | In-situ formation and cyclization |

| Nitrile | Hydroxylamine | - | - | - | Forms the amidoxime precursor |

| O-acylamidoxime | - | Heat | Borate Buffer | Water | Cyclodehydration step |

1,3-Dipolar Cycloaddition Reactions

An alternative and historically significant route to the 1,2,4-oxadiazole nucleus is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov This [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocycles. researchgate.net The nitrile oxides are typically generated in situ from the corresponding aldoximes by halogenation followed by dehydrohalogenation with a base, or by dehydration of primary nitroalkanes. researchgate.net

This method has been employed for the synthesis of various 1,2,4-oxadiazole derivatives, including those substituted with phosphonates and uracil (B121893) moieties. nih.gov For instance, the reaction of in situ generated nitrile oxides with 5-cyanouracil (B1208135) as the dipolarophile yields 5-(1,2,4-oxadiazol-5-yl)uracils. nih.gov The stereoselectivity of this reaction can be influenced by the choice of base, with triethylamine favoring better stereoselectivity in certain cases. researchgate.net

One-Pot Multicomponent Reactions for (1,2,4-Oxadiazol-3-yl)methanamine Analogues

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-oxadiazoles. nih.gov These reactions combine multiple starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates.

Several one-pot procedures for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been developed. One such method involves the reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbasic medium of NaOH/DMSO at room temperature. nih.gov Another efficient one-pot synthesis utilizes the reaction of gem-dibromomethylarenes with amidoximes, leading to excellent yields of 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.gov Furthermore, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been reported, where the aldehyde serves as both a substrate and an oxidant. rsc.org The use of graphene oxide as a metal-free, dual-activity catalyst in a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from aldehydes and benzonitriles has also been demonstrated. nih.gov

Polyphosphoric Acid Condensation Routes for Oxadiazolyl Methanamines

Polyphosphoric acid (PPA) is a potent dehydrating agent that has found utility in various organic transformations, including the synthesis of heterocyclic compounds. ccsenet.orgnih.gov PPA-mediated condensation reactions provide a convenient pathway for the synthesis of oxadiazole derivatives. researchgate.net

Specifically for 1,3,4-oxadiazole (B1194373) derivatives with an amine functionality, a high-yielding (87%) synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved by reacting p-toluic hydrazide with glycine (B1666218) via a PPA condensation route. researchgate.netresearchgate.net This method is considered a prominent and convenient path that often results in high purity products. researchgate.net The direct polycondensation of dicarboxylic acids with isophthalamidrazone using a mixture of phosphorus pentoxide and methanesulfonic acid (PPMA) has also been successful in producing poly(1,3,4-oxadiazole)s. scispace.com

Oxidative Cyclization Methods for 1,2,4-Oxadiazole Formation

Oxidative cyclization represents a newer approach for the synthesis of 1,2,4-oxadiazoles, often proceeding under mild conditions. nih.gov These methods typically involve the formation of an N-O bond through an oxidative process.

One strategy involves the oxidative cyclization of N-acyl amidines. nih.gov For example, N-acyl amidines can be converted to 1,2,4-oxadiazoles in almost quantitative yields using N-bromosuccinimide (NBS) in ethyl acetate (B1210297) at room temperature. nih.gov Similarly, the oxidative cyclization of acylguanidines in the presence of iodobenzene (B50100) diacetate (IDB) can generate 3-amino-1,2,4-oxadiazoles. chim.itnih.gov Another approach utilizes the reaction of amidoximes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator for oxidative cyclization. researchgate.net Electrochemical methods have also been developed, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.orgrsc.org

Interactive Table: Oxidative Cyclization Reagents for 1,2,4-Oxadiazole Synthesis

| Starting Material | Oxidizing Agent/Mediator | Base/Solvent | Key Feature |

| N-acyl amidines | N-bromosuccinimide (NBS) | Ethyl acetate | High yields at room temperature |

| Acylguanidines | Iodobenzene diacetate (IDB) | - | Forms 3-amino-1,2,4-oxadiazoles |

| Amidoximes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | Tolerates various functional groups |

| N-benzyl amidoximes | Electrochemical (Anodic Oxidation) | - | Mild, electrochemical method |

| N-benzyl amidoximes | I2 | K2CO3 | Alternative to NBS |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jusst.org In the context of 1,2,4-oxadiazole synthesis, several strategies align with these principles.

Microwave-assisted synthesis has emerged as a key green chemistry technique. nih.gov It often leads to significantly reduced reaction times and increased yields compared to conventional heating methods. For example, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out under microwave irradiation. nih.gov

The use of environmentally benign solvents, or even solvent-free conditions, is another cornerstone of green chemistry. A green synthesis method for oxadiazole derivatives has been developed using water as a solvent, reacting N-hydroxybenzamidine with a carbonylation reagent in the presence of a base. google.com One-pot syntheses, as discussed earlier, also contribute to greener processes by reducing the number of steps and the amount of solvent and energy required. nih.gov

Furthermore, the development of metal-free catalysts, such as graphene oxide, for the synthesis of 1,2,4-oxadiazoles aligns with the goal of avoiding toxic and heavy metals. nih.gov Visible-light-induced photoredox catalysis has also been explored as a "green chemistry" approach for the synthesis of 1,2,4-oxadiazoles from 2H-azirines and nitrosoarenes. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govwjarr.com This technology is particularly effective for the construction of heterocyclic systems like the 1,2,4-oxadiazole ring. The general approach involves the microwave irradiation of starting materials, often amidoximes and carboxylic acid derivatives, in the presence of a catalyst or on a solid support. nih.govscholarsresearchlibrary.com

The synthesis typically proceeds via the heterocyclization of amidoximes with various acylating agents. nih.gov Microwave energy directly and efficiently heats the reaction mixture, accelerating the cyclization and dehydration steps. nih.gov Solvent-free conditions, or the use of solid supports like silica (B1680970) gel or alumina, are often employed, which aligns with the principles of green chemistry by minimizing waste. scholarsresearchlibrary.comresearchgate.net For instance, the reaction of isonicotinohydrazide with acetic anhydride (B1165640) on a silica gel support under microwave irradiation provides a rapid and efficient route to 1,3,4-oxadiazole derivatives, a method whose principles are applicable to 1,2,4-oxadiazole synthesis. scholarsresearchlibrary.com Another protocol involves a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions to yield 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

| Reactants | Conditions | Product Type | Yield | Reference |

| Amidoximes and Dicarboxylic Acid Anhydrides | Microwave Irradiation (MWI), Solvent-free | 3,5-disubstituted-1,2,4-oxadiazoles | Good to Excellent | nih.gov |

| Aryl-nitrile and Hydroxylamine HCl | MWI, MgO or CH3COOH catalyst | Aryl-amidoxime (intermediate) | >90% | nih.gov |

| Isonicotinohydrazide and Acetic Anhydride | MWI (400W), Silica gel support, Solvent-free | 1,3,4-oxadiazole derivatives | High | scholarsresearchlibrary.com |

| Amidoximes and Acyl Chlorides | MWI, NH4F/Al2O3 or K2CO3 | 3,5-disubstituted-1,2,4-oxadiazoles | Good | nih.gov |

| N-benzenesulfonyl-3-acetylindole benzoyl hydrazone and Acetic Anhydride | MWI, HgCl2 catalyst, Solvent-free | Substituted 1,3,4-oxadiazoline | Not specified | wjarr.com |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique offers an efficient, economical, and environmentally friendly alternative to conventional heating methods for synthesizing heterocyclic compounds. nih.gov The application of ultrasound can lead to significantly shorter reaction times and high yields. nih.govrdd.edu.iq

For the synthesis of oxadiazoles (B1248032) and related heterocycles, ultrasound irradiation facilitates the rapid mixing and energy transfer required for cyclization reactions. For example, new 1,3,4-oxadiazole derivatives have been synthesized from 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) and hydrazine (B178648) in DMSO using an ultrasonic technique, with the reaction completing in just 25 minutes. rdd.edu.iq Similarly, a facile and green methodology for synthesizing spirooxindolo-1,2,4-oxadiazoles has been developed using ultrasound-assisted [3+2] cycloaddition of aryl nitrile oxides and isatin (B1672199) Schiff bases at room temperature. semanticscholar.org This method avoids the need for traditional column chromatography and results in good to excellent yields. semanticscholar.org These examples demonstrate the potential of ultrasound mediation as a robust technique for preparing the this compound core structure and its derivatives.

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

| Heterocycle Formation | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazol, Hydrazine | Ultrasound, DMSO, 25 min | Rapid reaction | rdd.edu.iq |

| [3+2] Cycloaddition | Aryl nitrile oxides, Isatin Schiff bases | Ultrasound, Room temperature | Good yields, avoids chromatography | semanticscholar.org |

| Acetamide Synthesis | 1,2,4-triazole (B32235) of 2-(4-isobutylphenyl) propanoic acid, Electrophiles | Ultrasound radiation | Significant yields (75-89%) | nih.gov |

Solvent-Free Solid-State Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green chemistry, leading to cleaner, more economical, and eco-friendly technologies. scholarsresearchlibrary.com These reactions, often performed on a solid support and sometimes assisted by microwave or mechanical energy (mechanochemistry), can enhance reaction rates and simplify product work-up. nih.govscholarsresearchlibrary.com

The synthesis of 1,2,4-oxadiazoles has been successfully achieved under such conditions. A notable example is the reaction of various isonicotinohydrazides with acetic anhydride on a silica gel support. scholarsresearchlibrary.com The reactants are adsorbed onto the solid support, dried, and then irradiated in a microwave oven, leading to the formation of the desired product which can then be easily extracted. scholarsresearchlibrary.com This method avoids the use of bulk organic solvents, reducing environmental impact and facilitating purification. While mechanochemistry, the use of mechanical force like grinding to induce reactions, is an emerging field for 1,2,4-oxadiazole synthesis, it holds promise for future applications due to its efficiency and solvent-free nature. nih.gov

Strategic Derivatization of the this compound Scaffold

Functionalization at the Methanamine Moiety (e.g., N-Alkylation, N-Arylation)

The primary amine of the methanamine moiety is a key site for chemical modification, allowing for the introduction of various substituents through reactions like N-alkylation and N-arylation. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the physicochemical properties of the parent compound.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base. The choice of base and solvent system can be critical for achieving high regioselectivity and yield, as demonstrated in studies on similar heterocyclic scaffolds like indazole. beilstein-journals.org For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for selective N-alkylation. beilstein-journals.org Similarly, N-arylation can be performed using aryl halides or boronic acids through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

An example of functionalization at a nitrogen atom within a larger structure containing the 1,2,4-oxadiazole core is the synthesis of N¹,N⁵-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides. researchgate.net In this multi-step synthesis, an amide bond is formed by reacting a diamine intermediate with glutaric anhydride, demonstrating the reactivity of the amine group for creating more complex hybrid molecules. researchgate.net

Substituent Effects at the 1,2,4-Oxadiazole Ring (C3 and C5 Positions)

The electronic and steric properties of substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring play a critical role in modulating the biological activity and physicochemical properties of the entire molecule. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups, providing improved metabolic stability. frontiersin.orgnih.gov

Research on various 1,2,4-oxadiazole derivatives has shown that the nature of the substituents at C3 and C5 is a determining factor for biological efficacy. For example, in a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids, the antiproliferative activity was found to be highly dependent on the substitution pattern. frontiersin.org The activity increased when the substituent on the phenyl group attached to the oxadiazole moiety followed the order Cl > OMe > H, indicating that an electron-withdrawing group at this position enhances activity. frontiersin.org Similarly, studies on 1,3,4-oxadiazole derivatives have shown that incorporating electron-withdrawing groups, such as nitro groups, at the C2 and C5 positions can lead to excellent CNS depressant activities. nih.gov These findings highlight the importance of strategic substitution on the oxadiazole ring to tune the molecule's properties.

| Scaffold | Position of Substitution | Substituent Effect on Activity | Reference |

| 1,2,4-Oxadiazole/Quinazoline-4-one | Phenyl group at C5 of oxadiazole | Activity increases in the order: Cl > OMe > H | frontiersin.org |

| 1,3,4-Oxadiazole | C2 and C5 positions | Electron-withdrawing groups (e.g., -NO2, -Cl) increase activity | nih.gov |

| 5-Aryl-1,2,4-oxadiazole | Aryl ring at C5 | Introduction of electron-withdrawing groups (EWG) increases antitumor activity | nih.gov |

Hybrid Molecule Construction Incorporating the 1,2,4-Oxadiazole Moiety

A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked to produce a single chemical entity with potentially synergistic or multi-target activity. The this compound scaffold is an excellent building block for this approach.

Numerous studies have reported the successful construction of hybrid molecules based on the 1,2,4-oxadiazole ring. These hybrids combine the favorable properties of the oxadiazole moiety, such as its role as a stable bioisostere, with the known biological activities of other heterocyclic systems. chim.it

Examples include:

Oxadiazole/Imidazoline Hybrids: A series of hybrids linking a 1,2,4-oxadiazole core to a 2-imidazoline periphery were synthesized and showed promising antibacterial activity. nih.gov

Oxadiazole/Quinoline (B57606) Hybrids: The 1,2,4-oxadiazole ring has been linked to quinoline moieties, which are known to possess antibacterial activity, to create potent hybrid compounds. nih.govchim.it In some cases, a piperazine (B1678402) linker connects the two heterocyclic systems. nih.gov

Oxadiazole/Quinazoline-4-one Hybrids: Novel hybrids have been developed by linking the 1,2,4-oxadiazole scaffold to a quinazoline-4-one moiety, resulting in compounds with antiproliferative activity as multitargeted inhibitors. frontiersin.org

Oxadiazole/Ribose Hybrids: The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure has been shown to improve anticancer activity against several human cancer cell lines. nih.gov

This strategy of molecular hybridization allows for the exploration of new chemical space and the development of molecules with novel or enhanced therapeutic profiles. frontiersin.orgnih.gov

Mechanistic Investigations of 1,2,4-Oxadiazole Ring Formation and Reactivity

The construction and functionalization of the 1,2,4-oxadiazole core in derivatives of this compound are governed by established yet nuanced reaction mechanisms. Understanding these pathways is crucial for the rational design and synthesis of new chemical entities.

The primary and most versatile method for the synthesis of 3-substituted-1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. researchgate.netnih.gov This process falls under the [4+1] synthetic approach, where four atoms are provided by an amidoxime and one by an acylating agent. nih.gov For the synthesis of this compound derivatives, this would typically involve the reaction of an N-protected aminoacetamidoxime with a suitable acylating agent. The amino group of the aminoacetamidoxime generally requires protection (e.g., with a Boc or Cbz group) to prevent unwanted side reactions, such as self-acylation.

The mechanism of the cyclodehydration of the O-acylamidoxime intermediate is thought to proceed via a number of steps. The reaction is often facilitated by heat or by using a dehydrating agent. The initial O-acylation of the amidoxime is followed by a nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acyl group. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the stable aromatic 1,2,4-oxadiazole ring.

Another significant synthetic route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.net This [3+2] cycloaddition approach is also widely used for the formation of the 1,2,4-oxadiazole ring. nih.gov

The reactivity of the 1,2,4-oxadiazole ring is characterized by its relatively low aromaticity and the inherent weakness of the N-O bond. researchgate.net This makes the ring susceptible to various chemical transformations, particularly rearrangement reactions. For derivatives of this compound, the Boulton-Katritzky rearrangement is a noteworthy transformation. researchgate.net This rearrangement involves the intramolecular cyclization of a 3-substituted 1,2,4-oxadiazole bearing a suitable side chain, leading to the formation of a new heterocyclic system. In the case of N-acyl-(1,2,4-oxadiazol-3-yl)methanamine derivatives, the acylamino side chain can participate in this rearrangement. The mechanism involves a nucleophilic attack from a heteroatom in the side chain onto the N(2) position of the oxadiazole ring, followed by cleavage of the weak O-N bond. researchgate.net Studies have shown that 3-(2-aminoethyl)-1,2,4-oxadiazoles can undergo this rearrangement to form spiropyrazolinium salts. nih.gov

Below is a summary of the key mechanistic aspects:

| Process | Description | Key Intermediates/Features |

| 1,2,4-Oxadiazole Ring Formation | Cyclodehydration of O-acylamidoximes. researchgate.netnih.gov | O-acylamidoxime, tetrahedral intermediate. Requires protection of the exocyclic amine. |

| Boulton-Katritzky Rearrangement | Intramolecular rearrangement of 3-substituted 1,2,4-oxadiazoles. researchgate.net | Involves nucleophilic attack on N(2) and cleavage of the O-N bond. researchgate.net |

| Reactivity of Exocyclic Amine | The primary amine allows for various derivatization reactions. | Acylation, alkylation, etc., can modify the molecule's properties. |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2,4 Oxadiazol 3 Yl Methanamine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including analogs of (1,2,4-Oxadiazol-3-yl)methanamine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be constructed.

In the ¹H-NMR spectra of 1,3,4-oxadiazole (B1194373) derivatives, the protons of the aromatic and heterocyclic rings, as well as those on substituent groups, give characteristic signals. For instance, in the spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, aromatic protons appear in the range of δ 7.42-8.00 ppm. The methylene (B1212753) (CH₂) protons of the methanamine group are observed at approximately δ 4.05 ppm, while the methyl (CH₃) protons of the tolyl group resonate at around δ 2.39 ppm. For other analogs, such as 5-[1-(4-(methoxycarbonyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole, the methoxycarbonyl group's methyl protons show a singlet at δ 3.91 ppm.

¹³C-NMR spectroscopy provides further structural confirmation by identifying all unique carbon environments in the molecule. In 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the carbon atoms of the oxadiazole ring produce signals at δ 164.32 and δ 161.98 ppm. The aliphatic carbon of the methanamine group is found at δ 50.24 ppm, and the methyl carbon of the tolyl group appears at δ 21.59 ppm. Aromatic carbons are observed between δ 121.11 and δ 142.59 ppm. In more complex analogs like those with a piperidine (B6355638) moiety, the carbon signals are distributed over a wider range, reflecting the increased structural complexity.

The following tables summarize representative ¹H-NMR and ¹³C-NMR data for analogs of this compound.

Table 1: Representative ¹H-NMR Data for this compound Analogs

| Compound | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Aromatic-H | 7.42 - 8.00 |

| CH₂ (methanamine) | 4.05 | |

| CH₃ (tolyl) | 2.39 | |

| 5-[1-(4-(methoxycarbonyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | Naphthalene-H | 7.58 - 8.60 |

| Aromatic-H | 7.51, 8.02 | |

| OCH₃ | 3.91 |

Table 2: Representative ¹³C-NMR Data for this compound Analogs

| Compound | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | C (oxadiazole) | 161.98, 164.32 |

| Aromatic-C | 121.11 - 142.59 | |

| CH₂ (methanamine) | 50.24 | |

| CH₃ (tolyl) | 21.59 | |

| 5-[1-(4-(methoxycarbonyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | C=O | 168.5 |

| C (oxadiazole) | 169.5, 183.6 | |

| Aromatic/Naphthalene-C | 124.6 - 144.8 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogs, the IR spectrum reveals characteristic vibrational frequencies for the N-H, C-H, C=N, C-O, and C-O-C bonds.

In the IR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching is seen below 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is found in the 1600-1685 cm⁻¹ range. The C-O-C stretching of the oxadiazole ring is typically observed around 1020-1250 cm⁻¹. For instance, in a series of pyridine-based 1,3,4-oxadiazole derivatives, characteristic peaks for C=N and C-O-C stretching were identified, confirming the presence of the oxadiazole ring.

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

Advanced Research in Biological Activity and Medicinal Chemistry of 1,2,4 Oxadiazol 3 Yl Methanamine Derivatives

Elucidating Mechanisms of Action and Engagement with Biological Pathways

Derivatives of the 1,2,4-oxadiazole (B8745197) core engage with a diverse array of biological targets, leading to various cellular outcomes. Their mechanisms of action often involve the induction of programmed cell death, interruption of the cell division cycle, specific enzyme inhibition, and modulation of critical cellular receptors.

A significant mechanism underlying the anticancer potential of oxadiazole derivatives is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process crucial for eliminating damaged or cancerous cells. A key event in this process is the activation of a family of cysteine proteases known as caspases. nih.gov

Research has shown that derivatives of the 1,2,4-oxadiazole class can trigger this cellular suicide pathway. The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a new series of apoptosis inducers was a significant breakthrough. mdpi.com Some topsentin (B55745) analogs, which incorporate a 1,2,4-oxadiazole moiety, induce apoptosis through a mechanism associated with the externalization of phosphatidylserine, a key marker of early apoptotic events. mdpi.com

Furthermore, certain 1,2,4-oxadiazole derivatives have been shown to cause apoptosis through the activation of key executioner caspases. Activated caspase-3 is considered a pivotal protein at the end of the caspase cascade, responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov For instance, novel 1,2,4-oxadiazole-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been shown to induce apoptosis in a concentration-dependent manner. nih.gov Similarly, studies on quinazoline-4-one hybrids bearing a 1,2,4-oxadiazole ring demonstrated that the most potent compounds could induce apoptosis, underscoring this pathway as a primary mechanism for their antiproliferative effects. nih.gov

The uncontrolled proliferation of cells is a hallmark of cancer. Consequently, inducing cell cycle arrest is a major strategy in anticancer drug development. Various derivatives containing the 1,2,4-oxadiazole ring have demonstrated significant antiproliferative activity by halting the cell cycle at different phases.

For example, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted antiproliferative agents. The most active of these, compound 9b , was found to cause cell cycle arrest at the G2/M transition phase in MCF-7 breast cancer cells. frontiersin.orgnih.gov In another study, nortopsentin analogs where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole (B1194373) moiety led to an increase in the G2-M phase and a decrease in the G1-phase in pancreatic cancer cells, indicating cell cycle arrest. researchgate.net Furthermore, a potent eugenol-based 1,3,4-oxadiazole derivative, Compound 17 , was shown to arrest the cell cycle at the S phase in prostate cancer (PC-3) cells. researchgate.net

The broad antiproliferative activity of oxadiazole derivatives has been documented across numerous cancer cell lines.

Table 1: Antiproliferative Activity of Selected Oxadiazole Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative 2 | B16-F10 (Melanoma) | Exhibited antiproliferative effects. | mdpi.com |

| 1,3,4-Oxadiazole/1,2,4-Triazole (B32235) derivatives (e.g., 5f) | K562 (Leukemia) | Compound 5f showed an 85% inhibition ratio. | nih.govnih.gov |

| Nortopsentin analogs (1,3,4-oxadiazole) | PDAC (Pancreatic) | Submicromolar-micromolar EC50 values. | researchgate.net |

| 1,2,4-Oxadiazole/quinazoline-4-one hybrids (9b, 9c, 9h) | MCF-7, HCT-116, HepG-2 | Potent antiproliferative action. | frontiersin.org |

| Eugenol-based 1,3,4-oxadiazole (Compound 17) | MCF-7, SKOV3, PC-3 | IC50 values of 1.71, 1.84, and 1.1 µM, respectively. | researchgate.net |

The 1,2,4-oxadiazole scaffold has proven to be a versatile framework for designing inhibitors of various clinically relevant enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Both enzymes are key targets in the management of Alzheimer's disease. While many inhibitors target AChE, BuChE plays a more prominent role in the later stages of the disease. nih.govnih.gov A series of 1,2,4-oxadiazole derivatives were designed and found to be selective inhibitors of BuChE. nih.govnih.govresearchgate.net The most potent compound from this series, 6n , exhibited an IC₅₀ value of 5.07 µM for BuChE with a selectivity index greater than 19.72 over AChE. nih.govnih.gov

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's. mdpi.com Research on 1,3,4-oxadiazole derivatives has identified compounds with potent, multi-target inhibitory effects on MAO-A, MAO-B, and AChE. mdpi.com

Histone Deacetylase 1 (HDAC1): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are powerful anticancer agents. nih.govacs.org A series of novel HDAC inhibitors featuring a 1,2,4-oxadiazole as the "cap" group were synthesized. One derivative, 14b , was exceptionally potent, particularly against HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 1.8 nM, 3.6 nM, and 3.0 nM, respectively. nih.govnih.gov The 1,2,4-oxadiazole moiety has been successfully used as a zinc-binding group (ZBG) in the design of novel HDAC inhibitors. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinases: EGFR is a receptor tyrosine kinase (RTK) that, upon activation, triggers signaling pathways controlling cell proliferation and survival. Its overexpression is common in many cancers. nih.govnih.gov Several studies have identified 1,2,4-oxadiazole derivatives as potent EGFR inhibitors. nih.govnih.govnih.gov A novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids produced compounds that acted as dual inhibitors of both EGFR and the BRAFV600E kinase, another key cancer target. frontiersin.orgnih.gov

MurE Synthetase: Research specifically detailing the inhibition of MurE synthetase by (1,2,4-Oxadiazol-3-yl)methanamine derivatives was not prominent in the reviewed literature.

Table 2: Enzyme Inhibition by Selected Oxadiazole Derivatives

| Compound Series | Target Enzyme | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative 6n | Butyrylcholinesterase (BuChE) | 5.07 µM | nih.govnih.gov |

| 1,3,4-Oxadiazole derivative 4m | Monoamine Oxidase A (MAO-A) | 0.11 µM | mdpi.com |

| 1,2,4-Oxadiazole derivative 14b | Histone Deacetylase 1 (HDAC1) | 1.8 nM | nih.gov |

| 1,2,4-Oxadiazole derivative 30a | EGFR (wild type) | Significant inhibition | nih.gov |

| 1,2,4-Oxadiazole/quinazoline (B50416) hybrid 9b | EGFR / BRAFV600E | Dual inhibitor activity | frontiersin.org |

Derivatives of 1,2,4-oxadiazole have been shown to modulate a variety of cellular receptors, highlighting their therapeutic potential beyond enzyme inhibition.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): FXR and PXR are nuclear receptors that play essential roles in regulating the metabolism of bile acids, lipids, and glucose, as well as inflammation. mdpi.comnih.gov Recently, compounds with a 1,2,4-oxadiazole core have been identified as a new class of FXR antagonists. mdpi.comnih.govunifr.ch Further investigation led to the discovery of derivatives, such as compounds 5 and 11 , which are the first examples of nonsteroidal dual modulators, acting as FXR antagonists and PXR agonists. mdpi.comnih.gov

Metabotropic Glutamate Receptor 4 (mGlu4): While the prompt specified the M4 muscarinic receptor, available research points to significant activity at the mGlu4 receptor. A group of 1,2,4-oxadiazole derivatives was found to act as positive allosteric modulators (PAMs) of the mGlu4 receptor, with EC₅₀ values ranging from 282–656 nM. nih.govnih.govsemanticscholar.org These compounds were selective for group III mGlu receptors (mGlu4, mGlu7, mGlu8). nih.govnih.gov

S1P1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1) is crucial for lymphocyte trafficking and is a target for immunomodulatory drugs. Quantitative structure-activity relationship (QSAR) studies have been performed on 1,2,4-oxadiazoles, identifying them as S1P1 receptor agonists.

Orexin (B13118510) Type-2 Receptor (OX2R): The orexin system is a key regulator of sleep and wakefulness. Research has led to the development of 1,2,4-oxadiazole derivatives as dual orexin receptor antagonists (DORAs), which have sleep-promoting properties. researchgate.net

SSTR5 and Liver X Receptor (LXR): Specific modulation of the Somatostatin Receptor 5 (SSTR5) or Liver X Receptors (LXR) by this compound derivatives was not identified in the surveyed literature. While LXR modulators based on a 1,2,4-triazole scaffold have been developed, similar findings for the 1,2,4-oxadiazole core were not found. nih.gov

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, including neurodegeneration. unifr.ch Some oxadiazole derivatives have shown potential in modulating these responses. For example, a 1,3,4-oxadiazole compound, known as A3 , demonstrated significant antioxidative and neuroprotective effects. unifr.ch Additionally, the inhibition of MAO enzymes by oxadiazole derivatives can indirectly reduce oxidative stress, as the catalytic action of MAO produces hydrogen peroxide, a key ROS. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the 1,2,4-oxadiazole class, SAR studies have been crucial in optimizing potency and selectivity.

For Antibacterial Activity: In the development of 1,2,4-oxadiazoles as antibiotics against S. aureus, SAR studies revealed that modifications at the 5-position of the oxadiazole ring were critical. Substitutions with 4-phenol, 4-chloropyrazole, or 5-indole groups were generally favorable for potent activity. In another part of the molecule (referred to as ring D), hydrophobic substituents, especially halogens, were well-tolerated. For instance, adding a fluorine or chlorine atom at the 3-position of a 4-chloropyrazole series retained antibacterial activity.

For S1P1 Receptor Agonism: SAR studies on 1,2,4-oxadiazoles as S1P1 agonists differentiated the influence of substituents at the 3- and 5-positions of the oxadiazole ring. The mode of action appeared to differ based on whether the 3-position or the 5-phenyl ring was being modified.

For Cholinesterase Inhibition: In the design of selective BuChE inhibitors, SAR analysis of N-benzylpiperidine-based 1,2,4-oxadiazoles showed that the nature and position of substituents on the benzyl (B1604629) ring were important. The inhibitory potency followed the order of 2-chloro > 4-chloro > 4-fluoro, suggesting that larger, lipophilic, and electron-withdrawing groups in these positions were favorable for anti-BuChE activity. nih.gov

For EGFR/BRAF Inhibition: For 1,2,4-oxadiazole/quinazoline-4-one hybrids, SAR analysis indicated that the aryl/alkyl groups at position 3 of the quinazoline moiety were critical, with activity increasing in the order: phenyl > m-tolyl > p-tolyl > ethyl > allyl. Furthermore, having a chlorine atom or a methoxy (B1213986) group at the para-position of the phenyl ring attached to the 1,2,4-oxadiazole was found to be important for the inhibitory effect on EGFR and BRAF. frontiersin.org

These studies highlight that the biological activity of this compound derivatives can be precisely tuned by strategic modifications to various parts of the molecular scaffold, guiding the rational design of new therapeutic agents. frontiersin.org

Influence of Substituent Electronic and Steric Properties on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the electronic and steric properties of their substituents. Structure-activity relationship (SAR) studies have consistently shown that modifications to the substituents on the oxadiazole ring and the methanamine group can dramatically alter the compound's interaction with biological targets.

Steric factors also play a critical role. The size and shape of the substituents can dictate how well the molecule fits into the active site of a biological target. In some cases, bulky substituents may enhance potency by creating additional favorable interactions, while in other instances, they may cause steric hindrance, leading to a decrease in activity. The strategic placement of substituents is therefore a key consideration in the design of potent this compound derivatives.

Examination of Positional Isomerism and Bioisosteric Replacements within the Oxadiazole Scaffold

The arrangement of atoms within the oxadiazole ring, known as positional isomerism, has a profound impact on the biological and physicochemical properties of the resulting compounds. The 1,2,4-oxadiazole isomer is often compared to its 1,3,4-oxadiazole counterpart. While both are used in drug design, they are not always interchangeable bioisosteres, as they can exhibit significant differences in properties like polarity and metabolic stability. rsc.orgrsc.org

Synergistic Effects of Scaffold Hybridization on Biological Activity

Combining the this compound scaffold with other pharmacologically active moieties, a strategy known as scaffold hybridization, can lead to synergistic effects and enhanced biological activity. This approach aims to create hybrid molecules that can interact with multiple biological targets or have a multi-faceted mechanism of action.

For example, the hybridization of a 1,2,4-oxadiazole with a sulfonamide moiety has been explored, resulting in compounds with notable antibacterial activity. researchgate.net In some instances, these hybrid molecules have demonstrated synergistic effects when used in combination with existing antibiotics, suggesting a potential to overcome drug resistance. mdpi.com Another study involved the fusion of 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, which resulted in derivatives with potent anticancer activity. nih.gov This indicates that combining different heterocyclic systems can unlock novel and potent biological activities.

Therapeutic Applications of this compound Derivatives

The versatile nature of the this compound scaffold has led to its exploration in a wide array of therapeutic areas.

Oncology Research and Anticancer Potency across Diverse Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. nih.govnih.gov Research has shown that these compounds can induce cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.govnih.gov

The anticancer activity of these derivatives has been evaluated against numerous cell lines, with promising results. For instance, certain 1,2,4-oxadiazole derivatives have shown potent activity against breast cancer (MCF-7), cervical cancer (HeLa), colon cancer (CaCo-2, HT29, WiDr), and lung cancer (A549) cell lines. nih.govnih.govnih.gov Additionally, activity has been observed against fibrosarcoma (HT1080) and leukemia (HL-60, PLB-985) cell lines. nih.gov The introduction of specific substituents, such as electron-withdrawing groups on an aryl ring attached to the oxadiazole, has been shown to increase antitumor activity. nih.gov

| Compound Type | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| 3,5-diarylsubstituted 1,2,4-oxadiazole | General | Apoptosis inducers nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 | Moderate to excellent anticancer potency nih.gov |

| 5-substituted-1,2,4-oxadiazole-ribose fused derivatives | A549, SW1573, HeLa, HBL-100, T-47D, WiDr | Improved anticancer activity over non-oxadiazole analogs nih.gov |

| 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives | MCF-7, A549, DU-145, MDA MB-231 | Good anticancer activity, with some compounds showing IC50 values in the sub-micromolar range nih.gov |

Antimicrobial Research, including Activity against Resistant Pathogens

The this compound scaffold is a promising platform for the development of new antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria, including those that have developed resistance to existing drugs. nih.govmonash.edu

Researchers have successfully modified 1,2,4-oxadiazole derivatives to target pathogens residing in the gastrointestinal tract, such as Clostridioides difficile. nih.govmonash.edu One strategy involved introducing poorly permeable functional groups to confine the antimicrobial agent to the gut. nih.gov This approach led to the identification of a quaternary ammonium (B1175870) analogue that retained activity against C. difficile and multidrug-resistant Enterococcus faecium. nih.govmonash.edu Furthermore, certain 1,2,4-oxadiazole derivatives have shown potent activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. nih.gov While some derivatives have shown broad-spectrum activity, others have been developed with a narrow spectrum to minimize disruption to the gut microbiome. nih.gov The antibacterial activity of these compounds has also been evaluated against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. medipol.edu.tr

| Compound/Derivative Class | Pathogen | Key Findings |

|---|---|---|

| Modified 1,2,4-oxadiazole analogues | Clostridioides difficile, multidrug-resistant (MDR) Enterococcus faecium | Quaternary ammonium functionality resulted in impermeability in Caco-2 cells while retaining activity. nih.govmonash.edu |

| 1,2,4-oxadiazole analogue 1 | Staphylococcus aureus, Enterococcus faecalis, E. faecium (including vancomycin-resistant strains) | Demonstrated potent activity against these Gram-positive pathogens. nih.gov |

| Nitroimidazole-substituted 1,2,4-oxadiazole | Clostridioides difficile | Showed highly selective, bactericidal killing. nih.gov |

| 1,3,4-oxadiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Exhibited activity against these Gram-negative bacteria. medipol.edu.tr |

Anti-Inflammatory Research

Derivatives of 1,2,4-oxadiazole have also been investigated for their anti-inflammatory properties. medipol.edu.tr Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. The development of novel anti-inflammatory agents is therefore of significant interest.

Research has shown that certain 1,2,4-oxadiazole derivatives can inhibit key inflammatory pathways. For example, a series of compounds with a 1,2,4-oxadiazole core were found to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. nih.govresearchgate.net Further investigation revealed that the most active compound in this series inhibited the activation of NF-κB, a crucial transcription factor in the inflammatory response, by preventing its nuclear translocation. nih.govresearchgate.net These findings highlight the potential of this compound derivatives as a basis for the development of new anti-inflammatory drugs.

Neuroprotective Research

Derivatives of the 1,2,4-oxadiazole core have been investigated for their potential in combating neurodegenerative diseases like Alzheimer's disease. Research has focused on their ability to inhibit key enzymes involved in the progression of the disease. A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives have been synthesized and evaluated as multi-target anti-Alzheimer's agents. rsc.org

These studies have revealed that certain substitutions on the 1,2,4-oxadiazole ring system can lead to potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), both of which are significant targets in Alzheimer's therapy. For instance, compounds incorporating a phenyl ring at the 3-position and a thiophene (B33073) moiety at the 5-position of the oxadiazole ring have demonstrated notable selectivity for MAO-B inhibition. nih.gov

In one study, several 1,2,4-oxadiazole derivatives showed excellent inhibitory activity against acetylcholinesterase, with some compounds being more potent than the well-known drug donepezil. nih.gov Specifically, compounds with a phenyl group at the 3-position of the oxadiazole were generally more active than those with a methyl group. nih.gov Some of these derivatives also displayed antioxidant properties, which can contribute to their neuroprotective effects. rsc.org The ability of these compounds to potentially cross the blood-brain barrier is a critical aspect of their development as central nervous system agents. rsc.org

Table 1: Neuroprotective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Substitution Pattern | Target Enzyme | IC₅₀ (µM) | Relative Potency to Standard |

|---|---|---|---|---|

| 2b | 3-phenyl, 5-thienyl | AChE | 0.0158 | 7.78x vs Donepezil |

| 2c | 3-phenyl, 5-thienyl | AChE | 0.121 | 1.01x vs Donepezil |

| 3a | 3-phenyl, 5-thienyl | AChE | 0.098 | 1.25x vs Donepezil |

| 2b | 3-phenyl, 5-thienyl | MAO-B | 74.68 | 3.55x vs Biperiden |

| 2c | 3-phenyl, 5-thienyl | MAO-B | 225.48 | 1.17x vs Biperiden |

Data sourced from reference nih.gov. IC₅₀ represents the half-maximal inhibitory concentration.

Development as Antiparasitic and Anti-Infective Agents

The 1,2,4-oxadiazole nucleus is a recognized pharmacophore in the development of agents to combat parasitic and microbial infections. The versatility of this scaffold allows for the synthesis of a wide array of derivatives with significant activity against various pathogens.

Early reports highlighted the anthelmintic properties of 3-substituted 1,2,4-oxadiazoles. For example, 3-p-chlorophenyl-1,2,4-oxadiazole was found to be highly effective in reducing worm counts in rodent models infected with Nematospiroides dubius. scielo.br

More recent and comprehensive reviews have detailed the broad-spectrum anti-infective potential of this class of compounds. nih.gov Research has led to the identification of 3-substituted 5-amino-1,2,4-oxadiazoles with potent antimicrobial activity. One such derivative demonstrated significant efficacy against a range of bacteria and fungi, with particularly low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Salmonella schottmulleri, and Escherichia coli. nih.gov This compound also showed effectiveness against Mycobacterium tuberculosis. nih.gov The development of these derivatives is crucial in the face of growing antibiotic resistance. goums.ac.ir

Table 2: Anti-Infective Activity of a 3-Substituted 5-Amino-1,2,4-Oxadiazole Derivative (Compound 43)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Salmonella schottmulleri | 0.05 |

| Pseudomonas aeruginosa | 7.8 |

| Proteus vulgaris | 9.4 |

| Escherichia coli | 0.05 |

| Candida albicans | 12.5 |

| Trichophyton mentagrophytes | 6.3 |

| Fusarium bulbilgenum | 12.5 |

| Mycobacterium tuberculosis | 6.3 |

Data sourced from reference nih.gov.

Antiviral Research (e.g., against SARS-CoV-2)

In the wake of the COVID-19 pandemic, the scientific community has been actively searching for effective antiviral therapeutics. The 1,2,4-oxadiazole scaffold has emerged as a promising starting point for the development of inhibitors against key SARS-CoV-2 enzymes.

One area of focus has been the main protease (Mpro), an enzyme crucial for viral replication. A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through structure-activity relationship (SAR) studies, researchers were able to optimize the inhibitory activity, leading to the discovery of a compound with an IC₅₀ value of 5.27 µM. nih.govnih.gov This research provides a novel, non-peptide scaffold for the development of small molecule antivirals targeting Mpro. nih.gov

Another critical viral enzyme is the papain-like protease (PLpro). The 1,2,4-oxadiazole core has been successfully used to mimic the pharmacophoric amide backbone of a known PLpro inhibitor, GRL0617. nih.govnih.gov This "repurposing" strategy led to the development of 1,2,4-oxadiazole derivatives with dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD), which is responsible for viral entry into host cells. nih.govnih.gov One of the most promising compounds, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, exhibited IC₅₀ values of 7.197 µM against PLpro and 8.673 µM against the spike protein RBD. nih.govnih.gov

Table 3: Antiviral Activity of Selected 1,2,4-Oxadiazole Derivatives against SARS-CoV-2 Targets

| Compound ID | Target | IC₅₀ (µM) |

|---|---|---|

| 16d (3-phenyl-1,2,4-oxadiazole derivative) | Mpro | 5.27 |

| Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) | Mpro | 46 |

| 5 (2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline) | PLpro | 7.197 |

| 5 (2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline) | Spike Protein RBD | 8.673 |

Data for Mpro inhibitors sourced from references nih.govnih.gov. Data for PLpro and Spike Protein RBD inhibitor sourced from references nih.govnih.gov.

Agonistic Activities, such as GPR88 Agonism

GPR88 is an orphan G protein-coupled receptor that is predominantly expressed in the brain and is considered a promising therapeutic target for various central nervous system disorders. While the endogenous ligand for GPR88 remains unknown, synthetic agonists have been developed to probe its function.

Among the developed agonists, RTI-13951-33 has emerged as a potent and selective GPR88 agonist that can penetrate the brain. nih.gov This compound features a 1,2,4-oxadiazole ring in its structure and has demonstrated efficacy in preclinical models, notably in reducing alcohol-related behaviors in mice and rats. nih.gov RTI-13951-33 exhibits an EC₅₀ of 25 nM in a GPR88 cAMP functional assay. nih.gov

Further research has focused on improving the metabolic stability and pharmacokinetic profile of RTI-13951-33. nih.gov This has led to the development of analogues with enhanced properties, such as RTI-122, which shows good metabolic stability and brain permeability. nih.gov These findings underscore the potential of 1,2,4-oxadiazole-containing compounds as valuable tools for studying GPR88 and as potential leads for the development of novel neurotherapeutics.

Table 4: GPR88 Agonist Activity of Selected 1,2,4-Oxadiazole-Containing Compounds

| Compound ID | GPR88 Agonist Activity (EC₅₀, nM) |

|---|---|

| RTI-13951-33 | 25 |

| RTI-122 | 11 |

Data sourced from references nih.govnih.gov. EC₅₀ represents the half-maximal effective concentration.

Computational Chemistry and Molecular Modeling in 1,2,4 Oxadiazol 3 Yl Methanamine Research

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (1,2,4-Oxadiazol-3-yl)methanamine research, docking studies are crucial for understanding how these compounds interact with biological targets, such as enzymes and receptors.

Derivatives of 1,2,4-oxadiazole (B8745197) have been the subject of numerous molecular docking studies to elucidate their potential as therapeutic agents. For instance, novel 1,2,4-oxadiazole derivatives have been investigated for their antileishmanial activity, with molecular docking simulations indicating a strong affinity for the Leishmania infantum CYP51 enzyme. mdpi.comnih.gov In another study, 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were synthesized and evaluated as anticancer agents, where molecular docking was used to identify their potential targets and binding modes. nih.gov Similarly, docking studies on 1,3,4-oxadiazole (B1194373) derivatives of mefenamic acid have been performed to investigate their inhibitory activity against COX-1 and COX-2 enzymes. bibliotekanauki.pl These studies demonstrate the utility of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the biological activity of these compounds. nih.gov The insights gained from these simulations are instrumental in the rational design of more potent and selective inhibitors.

| Compound Class | Target | Key Findings from Docking |

| 1,2,4-Oxadiazole derivatives | Leishmania infantum CYP51 | Strong binding affinity, suggesting potential as antileishmanial agents. mdpi.comnih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil | Anticancer targets | Identification of potential binding modes and targets for anticancer activity. nih.gov |

| 1,3,4-Oxadiazole derivatives of mefenamic acid | COX-1/COX-2 enzymes | Prediction of binding potential and selectivity towards COX enzymes. bibliotekanauki.pl |

| Novel 1,3,4-oxadiazole derivatives | Tubulin | Revealed crucial hydrogen bonding and hydrophobic interactions at the binding site. nih.gov |

Molecular Dynamics (MD) Simulations for Investigating System Stability and Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their motion and conformational changes over time. This technique is particularly valuable for assessing the stability of ligand-target complexes predicted by molecular docking and for exploring the conformational landscape of flexible molecules like those containing the this compound scaffold.

MD simulations have been employed to validate the binding modes of 1,2,4-oxadiazole derivatives with their biological targets. For example, in the study of antileishmanial 1,2,4-oxadiazole derivatives, MD simulations confirmed the stability of the ligand-CYP51 enzyme complex. mdpi.comnih.gov In another research effort, MD simulations of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives revealed their ability to bind to the active site of class II histone deacetylase (HDAC), providing a rationale for their observed antifungal activity. nih.gov These simulations offer a deeper understanding of the dynamic behavior of these systems, which is essential for predicting their in vivo efficacy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. For this compound and its analogs, DFT calculations provide valuable information about their reactivity, stability, and electronic properties.

HOMO/LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.govnih.gov

DFT calculations of the HOMO-LUMO gap for various oxadiazole derivatives have been performed to understand their electronic properties and reactivity. ijopaar.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, studies on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have shown that the introduction of certain substituents can modulate the HOMO-LUMO gap, thereby influencing their antioxidant potential. nih.gov Theoretical calculations on triazole tautomers have also utilized HOMO-LUMO energy gaps to determine their relative stability in different solvents. ntu.edu.iq

Molecular Electrostatic Potential (MESP) Surface Studies

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

MESP studies on oxadiazole-containing compounds help to identify regions of positive and negative electrostatic potential, which correspond to electron-deficient and electron-rich areas, respectively. This information is crucial for understanding how these molecules will interact with other molecules, including biological targets.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the molecular orbitals. wikipedia.org This analysis provides insights into the charge distribution and can be used to understand the electrostatic interactions within a molecule and with its environment.

Mulliken charge analysis has been computed using DFT calculations for various heterocyclic compounds. It is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de A newer method, the Mulliken-Dipole population analysis, has been proposed to address some of the limitations of the original method by conserving both the monopole and dipole moments. chemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer.

NBO analysis has been used to study the intramolecular interactions in various organic molecules. mdpi.comresearchgate.net For oxadiazole derivatives, NBO analysis can elucidate the charge transfer between localized bonds and lone pairs, providing a deeper understanding of their electronic structure and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the reactivity and electronic properties of molecules. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in chemical reactions. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a compound. researchgate.net

In the context of this compound and its analogs, FMO analysis helps to elucidate their electronic behavior. The HOMO energy level indicates the molecule's ability to donate electrons, correlating with its nucleophilicity, while the LUMO energy level reflects its capacity to accept electrons, indicating its electrophilicity. youtube.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on related oxadiazole derivatives have demonstrated the utility of FMO analysis. For instance, in the investigation of novel 1,3,4-oxadiazole derivatives, Density Functional Theory (DFT) calculations were employed to determine the HOMO and LUMO energies. researchgate.net These calculations revealed that the distribution and energy of these frontier orbitals are significantly influenced by the various substituents attached to the oxadiazole core. Such information is vital for predicting how these molecules will interact with biological targets.

Table 1: Illustrative Frontier Molecular Orbital Data for Hypothetical this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Derivative A | -6.5 | -1.2 | 5.3 |

| Derivative B | -6.8 | -1.0 | 5.8 |

| Derivative C | -6.3 | -1.5 | 4.8 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis and In Silico Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be thoroughly evaluated. ADMET analysis predicts how a molecule will behave in a biological system, covering its absorption, distribution, metabolism, excretion, and potential toxicity. nih.govresearchgate.net In silico ADMET profiling has become an indispensable part of modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development. nih.gov

For derivatives of this compound, computational tools are used to predict a range of ADMET properties. These include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov For example, studies on other 1,2,4-oxadiazole derivatives have utilized platforms like SwissADME to predict that these compounds possess high oral absorption and good bioavailability. mdpi.com

Lipinski's "rule of five" is a well-established guideline used to assess the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In silico tools can quickly calculate these parameters for large libraries of this compound derivatives, helping to prioritize which compounds to synthesize and test in the laboratory.

Table 2: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Oral Bioavailability | High | Likely to be well-absorbed |

| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. nih.govyoutube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

In the context of this compound research, pharmacophore models can be generated based on the known active ligands of a particular target or the structure of the target's binding site. youtube.comfrontiersin.org These models then serve as 3D queries to screen virtual libraries of compounds, identifying those that possess the required pharmacophoric features. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. youtube.com

For instance, if this compound derivatives are being investigated as inhibitors of a specific enzyme, a pharmacophore model can be developed based on the enzyme's active site. nih.gov The model might specify the need for a hydrogen bond acceptor at a certain position, a hydrophobic group in another, and an aromatic ring in a third. By screening a database of virtual compounds against this model, researchers can identify novel this compound derivatives that are likely to be active. This rational approach to drug design accelerates the discovery of new and potent therapeutic agents. frontiersin.org

Table 3: Common Pharmacophoric Features in Drug Design

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar region of the molecule that avoids water. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

Emerging Research Directions and Future Perspectives for 1,2,4 Oxadiazol 3 Yl Methanamine

Development of Novel and Highly Potent (1,2,4-Oxadiazol-3-yl)methanamine Analogs

The quest for novel and more potent analogs of this compound is a primary focus of current research. Medicinal chemists are actively exploring the structural diversity of this scaffold to enhance its biological activity and selectivity. nih.gov Strategies often involve the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, where different aromatic or heteroaromatic rings are introduced at these positions to modulate the compound's properties. nih.govnih.gov

For instance, the introduction of an indole (B1671886) ring at the C-5 position of the 1,2,4-oxadiazole (B8745197) ring has shown promising antibacterial activity. nih.gov Similarly, the development of 1,2,4-oxadiazole derivatives linked to other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) or quinazoline-4-one, has yielded compounds with significant antiproliferative effects. nih.govfrontiersin.org Structure-activity relationship (SAR) studies are crucial in this process, revealing that the nature and position of substituents on the aryl rings can dramatically influence biological potency. For example, the presence of electron-donating groups has been shown to improve the activity of some derivatives, while electron-withdrawing groups can enhance the antitumor activity of others. nih.gov

Table 1: Examples of Biologically Active 1,2,4-Oxadiazole Analogs

| Compound Class | Biological Activity | Reference |